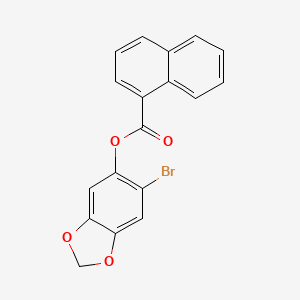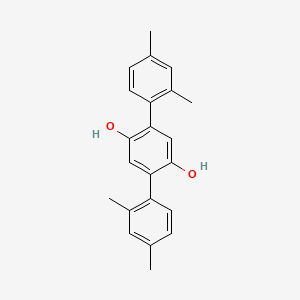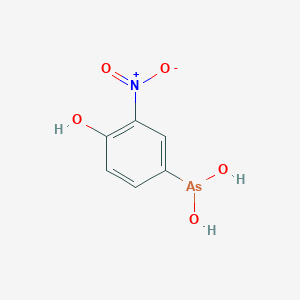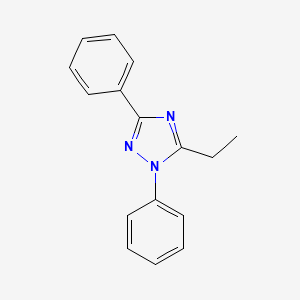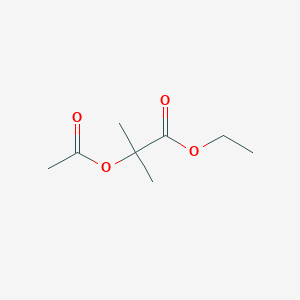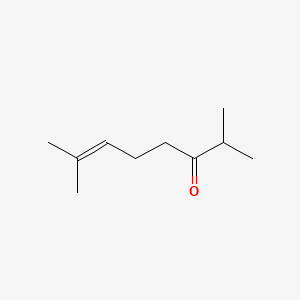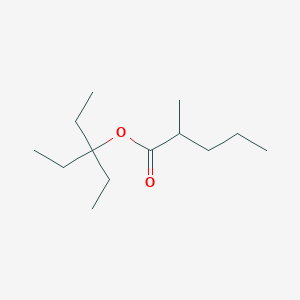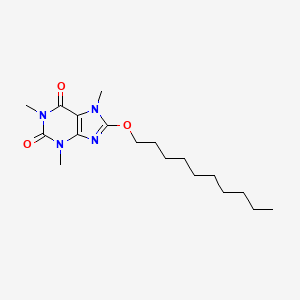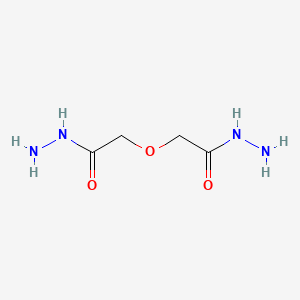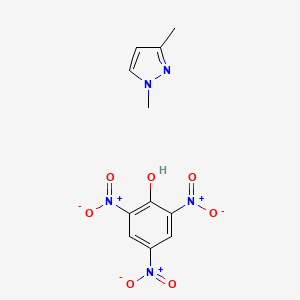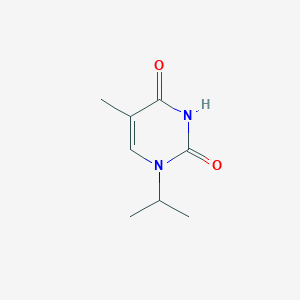![molecular formula C28H25N3 B14742770 2-[bis(3-methyl-1H-indol-2-yl)methyl]-3-methyl-1H-indole CAS No. 548-12-9](/img/structure/B14742770.png)
2-[bis(3-methyl-1H-indol-2-yl)methyl]-3-methyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[bis(3-methyl-1H-indol-2-yl)methyl]-3-methyl-1H-indole is a complex organic compound belonging to the class of indole derivatives Indoles are significant heterocyclic systems found in various natural products and drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[bis(3-methyl-1H-indol-2-yl)methyl]-3-methyl-1H-indole typically involves the reaction of indole derivatives with aldehydes or ketones under acidic conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . This method is known for its efficiency in producing indole derivatives with high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[bis(3-methyl-1H-indol-2-yl)methyl]-3-methyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Halogenation, nitration, and sulfonation are typical substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of indole-2-carboxylic acids.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
2-[bis(3-methyl-1H-indol-2-yl)methyl]-3-methyl-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[bis(3-methyl-1H-indol-2-yl)methyl]-3-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, indole derivatives are known to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 3,3-Bis(2-methyl-1-octyl-1H-indol-3-yl)isobenzofuran-1(3H)-one
- 3,3-Bis(1-butyl-2-methyl-1H-indol-3-yl)phthalide
Uniqueness
2-[bis(3-methyl-1H-indol-2-yl)methyl]-3-methyl-1H-indole is unique due to its specific substitution pattern and the presence of multiple indole moieties. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
548-12-9 |
|---|---|
Molecular Formula |
C28H25N3 |
Molecular Weight |
403.5 g/mol |
IUPAC Name |
2-[bis(3-methyl-1H-indol-2-yl)methyl]-3-methyl-1H-indole |
InChI |
InChI=1S/C28H25N3/c1-16-19-10-4-7-13-22(19)29-26(16)25(27-17(2)20-11-5-8-14-23(20)30-27)28-18(3)21-12-6-9-15-24(21)31-28/h4-15,25,29-31H,1-3H3 |
InChI Key |
QBMNQDIFIOJXED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=CC=CC=C12)C(C3=C(C4=CC=CC=C4N3)C)C5=C(C6=CC=CC=C6N5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


